

## Application of 2-Bromo-5-chloronitrobenzene in the synthesis of agrochemicals.

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Compound of Interest

Compound Name: 2-Bromo-5-chloronitrobenzene

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## Application of 2-Bromo-5-chloronitrobenzene in the Synthesis of Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

### Introduction

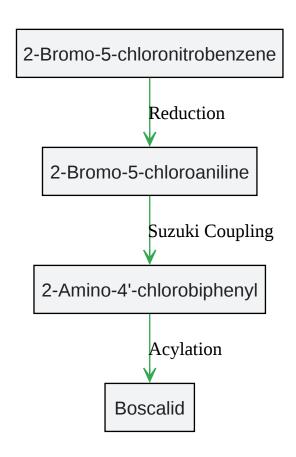
**2-Bromo-5-chloronitrobenzene** is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its trifunctional nature, featuring bromo, chloro, and nitro substituents on a benzene ring, allows for selective chemical transformations, making it a valuable building block in multi-step synthetic pathways. In the agrochemical industry, **2-Bromo-5-chloronitrobenzene** is notably utilized as a precursor for the synthesis of the fungicide Boscalid. Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), effective against a wide range of fungal pathogens in various crops.

This application note provides a detailed overview of the synthetic route from **2-Bromo-5-chloronitrobenzene** to Boscalid, including experimental protocols for the key transformations and relevant data presented in a structured format.

## **Synthetic Pathway**



The synthesis of Boscalid from **2-Bromo-5-chloronitrobenzene** is a three-step process. The first step involves the reduction of the nitro group to an amine, yielding 2-bromo-5-chloroaniline. This is followed by a palladium-catalyzed Suzuki-Miyaura coupling reaction with 4-chlorophenylboronic acid to form the key intermediate, 2-amino-4'-chlorobiphenyl. The final step is the acylation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride to produce the active ingredient, Boscalid.



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Caption: Synthetic pathway from **2-Bromo-5-chloronitrobenzene** to Boscalid.

### **Data Presentation**

The following table summarizes the key compounds involved in the synthesis of Boscalid from **2-Bromo-5-chloronitrobenzene**, along with their molecular information and typical reaction yields.



Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Typical Yield (%)
2-Bromo-5- chloronitrobenzene	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>2</sub>	236.45	-
2-Bromo-5- chloroaniline	C <sub>6</sub> H <sub>5</sub> BrClN	206.46	90-95 (Estimated)
2-Amino-4'- chlorobiphenyl	C12H10CIN	203.67	75-85 (Estimated)
Boscalid	C18H12Cl2N2O	343.21	>95

Note: The yields for the reduction and Suzuki coupling steps are estimated based on typical efficiencies for these types of reactions, as specific literature values for this exact sequence were not available.

# Experimental Protocols Reduction of 2-Bromo-5-chloronitrobenzene to 2-Bromo-

This protocol is adapted from a general procedure for the reduction of halogenated nitroaromatic compounds.[2]

#### Materials:

- 2-Bromo-5-chloronitrobenzene
- · Iron powder
- Glacial acetic acid

5-chloroaniline

- Ethanol
- · Ethyl acetate
- Saturated aqueous sodium carbonate solution



- Anhydrous sodium sulfate
- Celite®

#### Procedure:

- To a round-bottom flask, add 2-Bromo-5-chloronitrobenzene (1.0 eq) and iron powder (3-5 eq).
- Add glacial acetic acid to the suspension.
- Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium carbonate.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent to obtain the crude 2-bromo-5-chloroaniline, which can be further purified by column chromatography if necessary.

## Suzuki-Miyaura Coupling of 2-Bromo-5-chloroaniline with 4-Chlorophenylboronic Acid

This protocol is a general procedure for Suzuki-Miyaura coupling reactions.[3][4]



#### Materials:

- 2-Bromo-5-chloroaniline
- 4-Chlorophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane (anhydrous)
- · Degassed water
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Celite®

#### Procedure:

- In a Schlenk flask, add 2-bromo-5-chloroaniline (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
- Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
- Stir the reaction mixture at 85-95 °C.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.



- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
- Transfer the filtrate to a separatory funnel and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product, 2-amino-4'-chlorobiphenyl, can be purified by flash column chromatography on silica gel.

## Acylation of 2-Amino-4'-chlorobiphenyl to Boscalid

This protocol is based on a patented synthesis method.[5]

#### Materials:

- 2-Amino-4'-chlorobiphenyl
- 2-Chloronicotinoyl chloride
- Xylene
- Aqueous sodium carbonate solution

#### Procedure:

- In a reaction vessel, dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) in xylene.
- Add a solution of 2-chloronicotinoyl chloride (1.02 eq) in xylene to the reaction vessel.
- Heat the resulting mixture to 95 °C over a period of 4 to 5 hours.
- After the reaction is complete (monitored by TLC or LC-MS), cool the solution.
- Extract the organic solution with an aqueous sodium carbonate solution.



- Crystallize the Boscalid from the organic layer by cooling.
- Isolate the solid product by filtration and dry to obtain pure Boscalid.

## **Experimental Workflow Visualization**



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Caption: Experimental workflow for the synthesis of Boscalid.

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